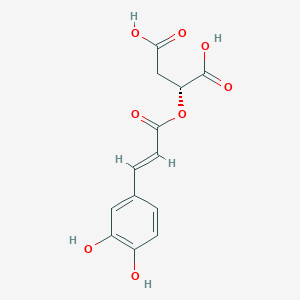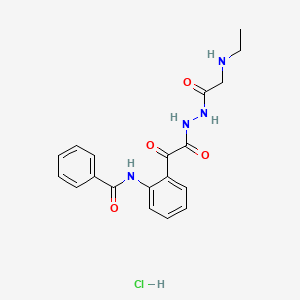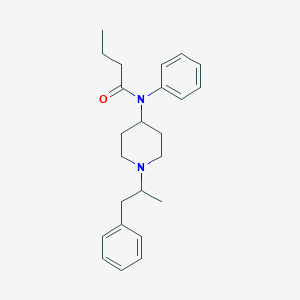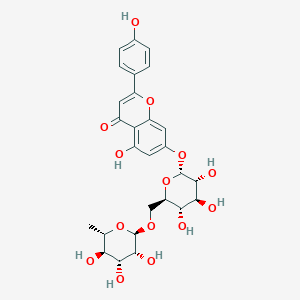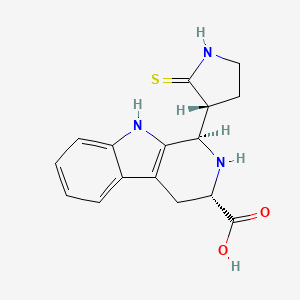
Methyl-penicillanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-penicillanate is a derivative of penicillin, a well-known β-lactam antibiotic It is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, which is essential for its biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-penicillanate can be synthesized through several methods. One common approach involves the reaction of penicillanic acid with methanol in the presence of a strong acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-penicillanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the cleavage of the β-lactam ring, producing amino alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the β-lactam ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Diborane is often used as a reducing agent for the β-lactam ring.
Substitution: Reagents such as methyl iodide and strong anhydrous bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted penicillanates.
Aplicaciones Científicas De Investigación
Methyl-penicillanate has a wide range of applications in scientific research:
Mecanismo De Acción
Methyl-penicillanate exerts its effects by inhibiting bacterial cell wall synthesis. It targets the d-alanyl-d-alanine carboxypeptidase-transpeptidase enzyme, commonly referred to as dd-peptidase. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: A widely used β-lactam antibiotic with a similar structure but different side chains.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring instead of the five-membered thiazolidine ring.
Carbapenems: β-lactam antibiotics with a pyrroline ring fused to the β-lactam ring.
Uniqueness
Methyl-penicillanate is unique due to its specific side chain modifications, which can enhance its stability and spectrum of activity compared to other β-lactam antibiotics. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Propiedades
Número CAS |
4027-61-6 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
methyl (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3S/c1-9(2)7(8(12)13-3)10-5(11)4-6(10)14-9/h6-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
DJANLSNABDFZLA-RQJHMYQMSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC)C |
SMILES canónico |
CC1(C(N2C(S1)CC2=O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


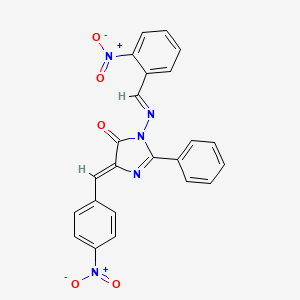

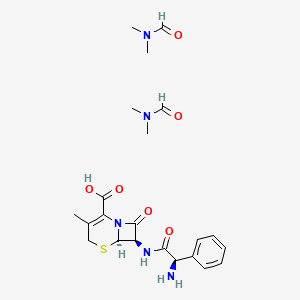
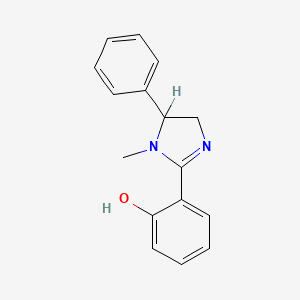

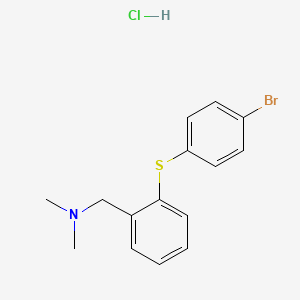
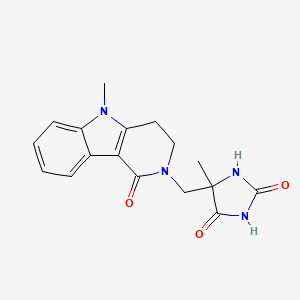
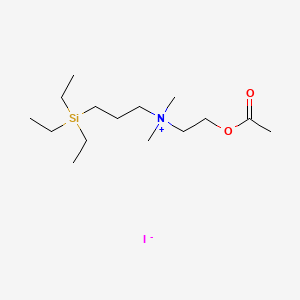
![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)
